

The Pharmacokinetic Profile and Oral Bioavailability of HC-5404-Fu: A Technical

Overview

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Compound of Interest		
Compound Name:	HC-5404-Fu	
Cat. No.:	B15587876	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

HC-5404-Fu is a first-in-class, orally bioavailable small molecule inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK), a critical component of the unfolded protein response (UPR).[1] By targeting PERK, **HC-5404-Fu** disrupts the adaptive mechanisms that allow cancer cells to survive under the stressful conditions of the tumor microenvironment, such as hypoxia and nutrient deprivation.[1][2] This technical guide provides a comprehensive overview of the currently available pharmacokinetic data and oral bioavailability of **HC-5404-Fu**, compiled from preclinical and clinical studies. Detailed experimental protocols and a visualization of the relevant signaling pathway are included to support ongoing research and development efforts.

Introduction

The endoplasmic reticulum (ER) is a crucial organelle for protein folding and modification. Perturbations in ER homeostasis lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. In response, cells activate the unfolded protein response (UPR), a complex signaling network aimed at restoring ER function. PERK is a key transducer of the UPR.[1][2] Upon activation by ER stress, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global attenuation of protein synthesis while selectively promoting



the translation of stress-responsive proteins like activating transcription factor 4 (ATF4).[3] In the context of cancer, chronic activation of the PERK pathway can promote tumor cell survival, adaptation, and resistance to therapy.[1][2]

HC-5404-Fu, the hemifumarate salt of HC-5404, is a potent and selective inhibitor of PERK being developed as a novel anti-cancer agent.[1] Its oral bioavailability is a key attribute for clinical development, offering the potential for convenient and chronic administration. This document summarizes the key pharmacokinetic parameters of **HC-5404-Fu** and the methodologies used in their determination.

Preclinical Pharmacokinetics in Mice

Pharmacokinetic studies in mice have demonstrated that HC-5404 is orally bioavailable. Following a single oral administration, HC-5404 exhibited dose-proportional increases in plasma exposure.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of HC-5404 in mouse plasma after a single oral dose.

Dose (mg/kg)	Tmax (h)	Cmax (ng/mL)	AUC0 → last (h <i>ng/mL)</i>	AUC0 → ∞ (hng/mL)	T1/2 (h)
3	1	373	1202	1206	1.8
10	1	1707	5258	5264	2.1
30	1	3668	15600	15631	2.7
50	1	7803	39424	39442	1.9
100	1	16583	118359	118941	2.6

Data extracted from the supplementary materials of Stokes et al., Clinical Cancer Research, 2023.

Experimental Protocol: Murine Pharmacokinetic Study



Animal Model:

• Female BALB/c nude mice, 6-8 weeks old, were used for the in vivo studies.

Drug Formulation and Administration:

- HC-5404-Fu was formulated as a suspension in 0.5% methylcellulose in water.
- The compound was administered as a single oral gavage at doses of 3, 10, 30, 50, and 100 mg/kg.

Sample Collection:

- Blood samples were collected from a cohort of mice at various time points postadministration.
- Plasma was isolated from the collected blood samples for subsequent analysis.

Bioanalytical Method:

 The concentration of HC-5404 in mouse plasma was quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Clinical Pharmacokinetics in Humans

A Phase 1a, multicenter, open-label, dose-escalation trial (NCT04834778) was conducted to evaluate the safety, tolerability, and pharmacokinetics of **HC-5404-Fu** in patients with advanced solid tumors.

Study Design and Dosing

- Patients received oral doses of HC-5404-Fu twice daily (BID) in 21-day cycles.
- The study employed a Bayesian Optimal Interval (BOIN) design to guide dose escalation through seven dose levels, starting from 25 mg BID and escalating to 600 mg BID.

Pharmacokinetic Findings



- Results from the Phase 1a study demonstrated dose-dependent plasma exposure of HC-5404.[4]
- Pharmacodynamic analyses confirmed target engagement, with evidence of PERK pathway modulation even at the lowest starting dose of 25 mg.[4]
- Specific quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life
 from this study have not yet been publicly disclosed in detail. An abstract from the 2024
 ASCO Annual Meeting reported on the study's findings, noting that "Safety and exposureresponse analyses support further exploration of the 25-100 mg dose level".[3]

Experimental Protocol: Phase 1a Clinical Trial (NCT04834778)

Patient Population:

Adult patients (≥18 years old) with advanced solid tumors.

Drug Administration:

HC-5404-Fu was administered orally twice daily.

Pharmacokinetic Sampling:

 Blood samples for pharmacokinetic analysis were collected at pre-defined time points following drug administration to characterize the plasma concentration-time profile of HC-5404.

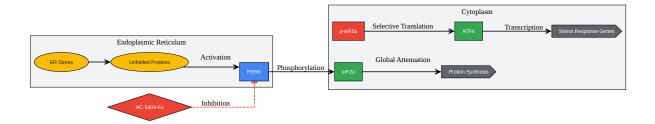
Bioanalytical Method:

 Plasma concentrations of HC-5404 were determined using a validated bioanalytical method, likely LC-MS/MS.

Signaling Pathway and Experimental Workflow Visualization



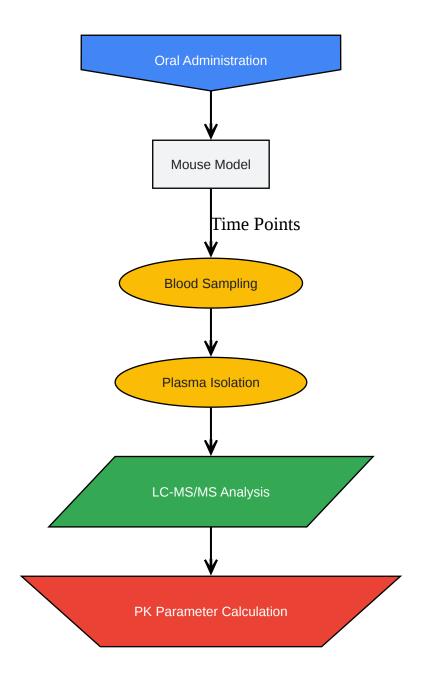
To visually represent the mechanism of action of **HC-5404-Fu** and the workflow of the preclinical pharmacokinetic studies, the following diagrams have been generated using Graphviz (DOT language).



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Caption: PERK Signaling Pathway and the inhibitory action of HC-5404-Fu.





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Caption: Experimental workflow for preclinical pharmacokinetic analysis.

Conclusion

HC-5404-Fu is an orally bioavailable PERK inhibitor with a promising pharmacokinetic profile. Preclinical studies in mice have established its oral absorption and dose-proportional exposure. The recently completed Phase 1a clinical trial has confirmed its oral bioavailability and dosedependent pharmacokinetics in humans, with target engagement observed even at low doses.



While detailed quantitative human pharmacokinetic data are awaited, the available information supports the continued clinical development of **HC-5404-Fu** as a novel therapeutic agent for the treatment of advanced solid tumors. The data and protocols presented in this guide provide a valuable resource for researchers in the field of oncology and drug development.

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